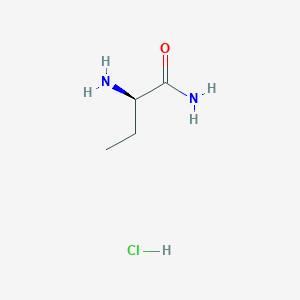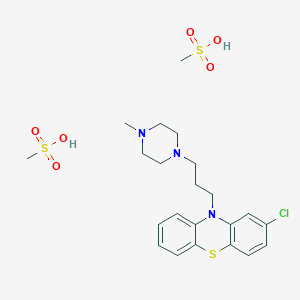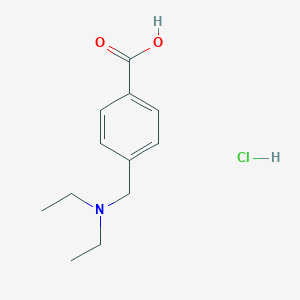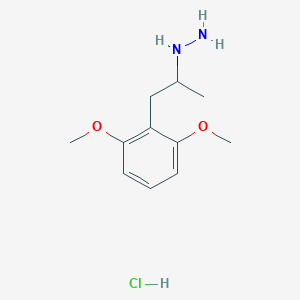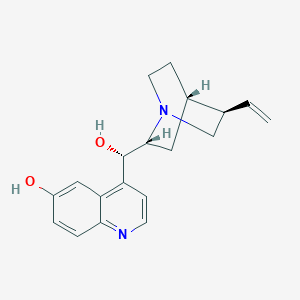
Cupreidine
Vue d'ensemble
Description
Cupreidine is a natural product found in Cinchona calisaya . It is a non-natural demethylated structure of quinine and quinidine . The molecular formula of Cupreidine is C19H22N2O2 .
Synthesis Analysis
Cupreidine and its derivatives have been used in asymmetric organocatalysis . An attempt to develop this methodology towards an asymmetric total synthesis of buphanidrine and powelline led to the bespoke development of another cupreidine catalyst .
Molecular Structure Analysis
The molecular weight of Cupreidine is 310.4 g/mol . The IUPAC name is 4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol . The InChIKey is VJFMSYZSFUWQPZ-WXPXUSHHSA-N .
Chemical Reactions Analysis
Cupreidine has been used in a variety of chemical reactions. For example, it has been used in the Morita–Baylis–Hillman process, one of the first reactions to utilize 6’-OH-cinchona alkaloid derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of Cupreidine include a molecular weight of 310.4 g/mol and a molecular formula of C19H22N2O2 .
Applications De Recherche Scientifique
Bifunctional Cinchona Organocatalysts
Cupreidine, along with Cupreine, is a part of a class of bifunctional cinchona organocatalysts . These catalysts are highly pre-organized and can both coordinate to, and activate the components of a reaction in a well-defined manner, thus facilitating a stereocontrolled process . They offer a genuine alternative to the more commonly used thiourea systems .
Asymmetric Organocatalysis
Cupreidine has been used extensively in asymmetric organocatalysis . This application takes advantage of the different spacing between the functional groups of Cupreidine, which can control enantioselectivity where other organocatalysts have failed .
Addition of Nitroalkanes to Carbonyl Compounds
The use of Cupreidine derivatives in the addition of nitroalkanes to carbonyl compounds was first demonstrated by Deng and co-workers . In this study, catalysts substituted with benzyl at the 9-OH position gave the best results .
Morita–Baylis–Hillman Process
The Morita–Baylis–Hillman process is one of the first reactions to utilize 6’-OH-cinchona alkaloid derivatives in asymmetric organocatalysis . Cupreidine, being a 6’-OH-cinchona alkaloid derivative, has been used in this process .
Inactivation of SARS-CoV-2
A novel iodine complex solution, CupriDyne, which contains Cupreidine, has been shown to be effective in inactivating the SARS-CoV-2 virus . It reduced virus titers by 99% after 30 minutes, and reduced virus titers to below the detection limit after 60 minutes .
Disinfectant for Indoor and Outdoor Surfaces
The novel iodine complex CupriDyne, containing Cupreidine, offers a safe and gentle alternative to conventional disinfectants for use on indoor and outdoor surfaces . This application is particularly relevant in the context of the COVID-19 pandemic, where effective disinfection of surfaces is crucial .
Mécanisme D'action
Target of Action
Cupreidine, a non-natural demethylated structure of quinine and quinidine, is a member of the cinchona alkaloids . The primary targets of Cupreidine are the functional groups within these catalysts, which are highly pre-organized . These functional groups can both coordinate to, and activate the components of a reaction in a well-defined manner .
Mode of Action
Cupreidine operates as a bifunctional catalyst, offering an alternative to the more commonly used thiourea systems . Due to the different spacing between the functional groups, Cupreidine can control enantioselectivity where other organocatalysts have failed . It has been demonstrated to be suited to a wide range of reaction processes, often with very good enantioinduction .
Biochemical Pathways
Cupreidine and its derivatives have been shown to facilitate a broad range of chemistries . The review of its use in asymmetric organocatalysis over the last five years shows the diversity of reactions that these systems can control . The reactions include the Morita–Baylis–Hillman process, asymmetric 1,2-additions, conjugate additions, a cyclopropanation, (ep)oxidations, α-functionalisation processes, cycloadditions, domino processes and finally miscellaneous reactions .
Pharmacokinetics
The ability to easily derivatise these catalyst systems in a bespoke fashion in order to optimize their stereoselective behaviour has seen their utility burgeon dramatically over the last decade .
Result of Action
The result of Cupreidine’s action is the facilitation of a stereocontrolled process . The use of Cupreidine derivatives in the addition of nitroalkanes to carbonyl compounds was first demonstrated by Deng and co-workers . In this study, catalysts substituted with benzyl at the 9-OH position gave the best results .
Action Environment
It is known that cupreidine and its derivatives have been demonstrated to be suited to a wide range of reaction processes, often with very good enantioinduction . This suggests that the action environment may be quite diverse.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12-,13-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFMSYZSFUWQPZ-WXPXUSHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318424 | |
| Record name | Cupreidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cupreidine | |
CAS RN |
70877-75-7 | |
| Record name | Cupreidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70877-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cupreidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070877757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cupreidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-[(2R,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]oct-2-yl](6-hydroxyquinolin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



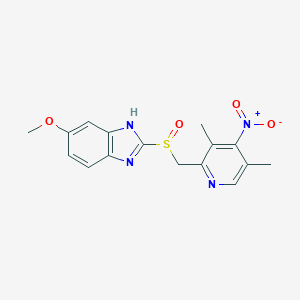
![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)
